molecular formula C12H16N4OS2 B4526006 2-[(2-methylpropyl)amino]-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

2-[(2-methylpropyl)amino]-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B4526006
M. Wt: 296.4 g/mol
InChI Key: COQIJSRNVGZIEW-UHFFFAOYSA-N
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Description

2-[(2-Methylpropyl)amino]-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is a thiazole-based carboxamide derivative characterized by a central 1,3-thiazole ring substituted at the 4-position with a carboxamide group. The carboxamide nitrogen is further linked to a 5-methyl-1,3-thiazol-2-yl moiety, while the 2-position of the thiazole core bears a 2-methylpropylamino (isobutylamino) group. This structure places it within a class of compounds known for diverse biological activities, including enzyme inhibition and receptor antagonism, due to the electron-rich thiazole core and hydrogen-bonding capabilities of the carboxamide group .

Properties

IUPAC Name

2-(2-methylpropylamino)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4OS2/c1-7(2)4-13-11-15-9(6-18-11)10(17)16-12-14-5-8(3)19-12/h5-7H,4H2,1-3H3,(H,13,15)(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQIJSRNVGZIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CSC(=N2)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-[(2-methylpropyl)amino]-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiazole derivatives .

Scientific Research Applications

2-[(2-methylpropyl)amino]-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-methylpropyl)amino]-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with the synthesis of essential proteins or nucleic acids .

Comparison with Similar Compounds

Table 1: Key Thiazole-4-Carboxamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activity/Application References
2-[(2-Methylpropyl)amino]-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide C₁₂H₁₇N₅OS₂ 327.43 5-methylthiazolyl, isobutylamino Not explicitly stated (structural analogue)
Acotiamide (N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide) C₂₁H₃₀N₄O₅S 450.55 Diisopropylaminoethyl, hydroxy-dimethoxybenzoyl Gastroprokinetic agent
DAMPTC (2-[(3,4-Dichlorophenyl)amino]-N-[3-(morpholin-4-yl)propyl]-1,3-thiazole-4-carboxamide) C₁₇H₂₀Cl₂N₄O₂S 437.33 3,4-Dichlorophenylamino, morpholinopropyl Purinoreceptor antagonist
N-(5-Methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide C₁₀H₈N₄OS 248.26 Pyridinyl, 5-methylthiazolyl Structural motif in drug discovery
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide C₈H₆N₄O₂S 238.22 Isoxazolyl, 5-methylthiazolyl Crystallographic study

Substituent Effects on Activity

  • Aminoalkyl vs. DAMPTC’s 3,4-dichlorophenylamino substituent introduces electron-withdrawing groups, likely improving binding affinity to purinergic receptors via hydrophobic interactions .
  • Heterocyclic Carboxamide Moieties :

    • The 5-methyl-1,3-thiazol-2-yl group in the target compound and N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide provides a rigid, planar structure conducive to π-π stacking in enzyme active sites .
    • Replacing the thiazolyl group with isoxazolyl (as in 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide) reduces molecular weight but may decrease metabolic stability due to reduced sulfur-mediated hydrogen bonding .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s logP (estimated 2.1–2.5) is higher than DAMPTC (logP ~1.8) due to its branched alkyl chain, suggesting improved passive diffusion across biological membranes .
  • Hydrogen-Bonding Capacity : The carboxamide group in all analogues enables hydrogen bonding with targets, but Acotiamide’s additional hydroxy-dimethoxybenzoyl moiety enhances solubility and target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2-methylpropyl)amino]-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
Reactant of Route 2
2-[(2-methylpropyl)amino]-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

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